![molecular formula C25H18BrN3OS B2360523 2-((3-bromobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034584-76-2](/img/structure/B2360523.png)

2-((3-bromobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

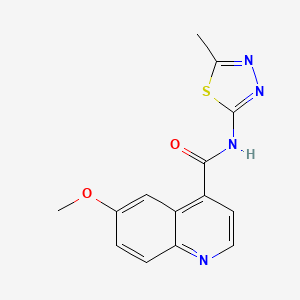

The compound “2-((3-bromobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” is a type of thioxopyrimidine . Thioxopyrimidines and their condensed analogs are known to possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .

Aplicaciones Científicas De Investigación

Antitumor Activity

Thieno[3,2-d]pyrimidine derivatives have been studied for their antitumor properties . They act as inhibitors of EZH2, an enzyme involved in the epigenetic regulation that can contribute to cancer progression . These compounds have shown promising results in inhibiting the proliferation of various cancer cell lines, including lymphoma and leukemia, making them potential candidates for cancer therapy development.

Antimicrobial Activity

Research has demonstrated that thieno[3,2-d]pyrimidine derivatives possess antimicrobial activity . They have been found to be effective against a range of bacterial strains, including Pseudomonas aeruginosa, which is comparable to the activity of known antibiotics like streptomycin . This suggests their potential use in treating bacterial infections.

Antitubercular Agents

These compounds have also been evaluated as antitubercular agents . Some thieno[3,2-d]pyrimidine derivatives have shown significant activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . This opens up possibilities for new treatments for this infectious disease.

Cytochrome bd Oxidase Inhibition

In the context of Mycobacterium tuberculosis , thieno[3,2-d]pyrimidin-4-amines have been identified as inhibitors of cytochrome bd oxidase (Cyt-bd) . This enzyme is a potential drug target for tuberculosis treatment, especially for drug combinations targeting energy metabolism within the bacterium.

Pharmacological Activities

Thieno[3,2-d]pyrimidine derivatives are known to exhibit a variety of pharmacological activities . They have been associated with analgesic, anti-inflammatory, antioxidant, and anticancer effects . This broad spectrum of activities provides a rich area for further pharmacological research and drug development.

Central Nervous System Disorders

Derivatives of thieno[3,2-d]pyrimidine have been used as intermediates in the synthesis of modulators for the GABA B receptor . These modulators are potentially useful for the treatment of central nervous system disorders, indicating the compound’s relevance in neuroscience research.

Mecanismo De Acción

Target of Action

Similar thieno[3,2-d]pyrimidin-4-amines have been reported to inhibit cytochrome bd oxidase (cyt-bd) in mycobacterium tuberculosis .

Mode of Action

It’s known that thieno[3,2-d]pyrimidin-4-amines inhibit cyt-bd, which is an essential component of the electron transport chain in mycobacterium tuberculosis . This inhibition disrupts the energy metabolism of the bacteria, leading to its death.

Biochemical Pathways

The compound likely affects the electron transport chain in Mycobacterium tuberculosis by inhibiting Cyt-bd . This disruption in energy metabolism could lead to the death of the bacteria.

Result of Action

The compound’s action results in significant antimycobacterial activity, as observed in studies with similar thieno[3,2-d]pyrimidin-4-amines . .

Propiedades

IUPAC Name |

2-[(3-bromophenyl)methylsulfanyl]-3,7-diphenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18BrN3OS/c26-19-11-7-8-17(14-19)16-31-25-28-22-21(18-9-3-1-4-10-18)15-27-23(22)24(30)29(25)20-12-5-2-6-13-20/h1-15,27H,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXBCKHZTGVPGAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC3=C2N=C(N(C3=O)C4=CC=CC=C4)SCC5=CC(=CC=C5)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18BrN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2360445.png)

![1,3,6-trimethyl-5-((thiophen-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2360450.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-4-oxo-4-phenylbutanamide](/img/structure/B2360453.png)

![7-(1,3-Benzodioxol-5-yl)-2-(tert-butyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2360457.png)

![5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline](/img/structure/B2360462.png)

![N-[1,1,1-Trifluoro-3-(oxolan-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2360463.png)